molecular formula C12H13FN2O B2739164 N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide CAS No. 2060044-27-9

N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide

Cat. No.: B2739164
CAS No.: 2060044-27-9
M. Wt: 220.247
InChI Key: PSLADMKLNPXUAZ-UHFFFAOYSA-N
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Description

N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide is a chemical compound of interest in medicinal chemistry and pharmacological research. This acetamide derivative features a nitrile (cyano) group and a 2-fluorobenzyl substituent, a structural motif common in compounds being studied for their bioactivity. Structurally related compounds with the N-(1-cyano-1-substituted-ethyl)acetamide backbone are being explored as potential inhibitors of enzymes like dipeptidyl peptidase 1 (DPP1) . Furthermore, analogous compounds that incorporate cyano and acetamide groups have demonstrated high affinity and selectivity for neurotransmitter receptors, such as being characterized as preferential dopamine D3 receptor antagonists, indicating potential value in neuropsychiatric research . The specific stereochemistry of similar compounds is often critical for their biological activity, as seen in patents for (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides . Researchers value this compound for its utility as a building block in synthetic chemistry or as a candidate for high-throughput screening in drug discovery campaigns. Its mechanism of action is likely highly specific and dependent on the target of interest, potentially involving allosteric modulation or competitive inhibition at enzyme active sites. This product is intended for laboratory research purposes and is strictly designated "For Research Use Only." It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-cyano-1-(2-fluorophenyl)propan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c1-9(16)15-12(2,8-14)7-10-5-3-4-6-11(10)13/h3-6H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLADMKLNPXUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(CC1=CC=CC=C1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and material science .

Scientific Research Applications

Medicinal Chemistry

N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide is primarily explored for its pharmacological potential. The cyanoacetamide core structure is known to facilitate the synthesis of biologically active derivatives.

  • Therapeutic Agents : Research indicates that derivatives of this compound exhibit diverse biological activities, making them promising candidates for drug development. For instance, compounds derived from this compound have shown potential as inhibitors for various enzymes, including α-L-fucosidases, which are relevant in treating certain diseases.
  • Case Studies : A notable study highlighted the synthesis of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide, which was identified as a potent inhibitor against α-L-fucosidases, demonstrating significant therapeutic potential in glycosylation-related disorders .

Organic Synthesis

The compound serves as a precursor in organic synthesis, particularly in the formation of heterocyclic structures.

  • Heterocyclic Moieties : this compound has been utilized to synthesize various heterocycles, including pyrrole derivatives. These derivatives have shown promising results in biological assays, indicating their potential utility in medicinal applications.
  • Synthesis Methods : The compound can be synthesized through various methods involving the reaction of cyanoacetamides with different reagents, leading to a variety of functionalized products suitable for further chemical transformations.

Industrial Applications

Beyond its medicinal uses, this compound finds applications in industrial chemistry.

  • Pesticides and Agrochemicals : The compound's derivatives are being studied for their potential use in developing new pesticides or agrochemicals due to their biological activity against pests and pathogens.
  • Chemical Manufacturing : Large-scale synthesis methods are employed to produce this compound for industrial applications, showcasing its versatility and importance in the chemical industry.

Environmental Science

Research into the environmental impact of this compound is also crucial.

  • Biodegradability Studies : Analytical techniques such as chromatography and mass spectrometry are used to assess the biodegradability and toxicity of this compound and its derivatives. Understanding these properties is essential for evaluating their environmental safety profiles.

Comparison with Similar Compounds

Key Compounds for Comparison:

N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide (CAS: 2059937-04-9) Structural Difference: Fluorine at the para position of the phenyl ring instead of ortho. Electronic effects are similar, but steric factors may reduce reactivity .

2-Chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide (CID: 42926975) Structural Difference: Chloro substituent replaces cyano; methyl and 4-fluorophenyl groups are present. The methyl group enhances lipophilicity (predicted logP ~2.0 vs. ~1.5 for the target compound) .

Alachlor (CAS: 15972-60-8) Structural Difference: Bulky 2,6-diethylphenyl and methoxymethyl groups. Impact: Alachlor’s hydrophobic substituents contribute to its high logP (3.1) and widespread use as a pre-emergent herbicide. The target compound’s cyano group may confer different bioactivity, possibly targeting enzymes sensitive to electron-deficient motifs .

2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS: 6972-77-6) Structural Difference: Methylamino carbonyl substituent instead of fluorobenzyl. Impact: The absence of an aromatic ring reduces molecular weight (157.13 g/mol) and lipophilicity (logP ~0.5). Limited toxicological data highlight the need for caution in handling cyano-containing acetamides .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Predicted logP Key Substituents
This compound C₁₂H₁₃FN₂O 232.25 ~1.5 2-fluorophenyl, cyano, ethyl
N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide C₁₂H₁₃FN₂O 232.25 ~1.5 4-fluorophenyl, cyano, ethyl
2-Chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide C₁₁H₁₃ClFNO 243.68 ~2.0 4-fluorophenyl, chloro, methyl
Alachlor C₁₄H₂₀ClNO₂ 269.77 3.1 2,6-diethylphenyl, methoxymethyl
  • Lipophilicity : The target compound’s logP (~1.5) is lower than alachlor’s (3.1), suggesting reduced membrane permeability but better water solubility.
  • Electronic Effects: The cyano group’s strong electron-withdrawing nature may increase susceptibility to hydrolysis compared to chloro-substituted analogues .

Toxicological Considerations

  • Uncertainty: Similar to 2-cyano-N-[(methylamino)carbonyl]acetamide (), the toxicological profile of the target compound remains understudied.

Biological Activity

N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyano group, which is known for its ability to form strong interactions with biological macromolecules. The presence of the fluorine atom contributes unique electronic and steric properties that may enhance its biological activity compared to similar compounds lacking this feature.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Nucleophilic Substitution : The cyano group can engage in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen bonds, which may be critical in drug design.
  • Condensation Reactions : The compound can participate in condensation reactions, potentially leading to the synthesis of heterocyclic compounds with enhanced pharmacological properties.

These interactions can influence cellular pathways and affect the function of proteins and enzymes involved in disease processes.

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties. For instance, certain synthesized analogs have shown efficacy against viral infections by inhibiting viral replication processes.

Anticancer Properties

The compound's derivatives have demonstrated significant anticancer activity. In vitro studies revealed that some analogs possess low IC50 values against various cancer cell lines, indicating potent antiproliferative effects. For example, compounds derived from this scaffold have been tested against HeLa (cervical cancer) and L1210 (murine leukemia) cells, showing promising results .

Antimicrobial Activity

This compound and its derivatives have also been evaluated for antimicrobial activity. Studies utilizing minimum inhibitory concentration (MIC) assays indicated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

StudyFindings
Study 1 Demonstrated antiviral activity with IC50 values indicating effective inhibition of viral replication.
Study 2 Reported significant anticancer effects on HeLa cells with an IC50 value of 5 µM .
Study 3 Evaluated antimicrobial properties showing MIC values ranging from 12.5 to 50 µg/ml against various pathogens .

Q & A

Q. What computational methods evaluate the compound’s ADMET properties early in development?

  • Methodological Answer : In silico tools like ADMET Predictor or pkCSM estimate absorption (Caco-2 permeability), distribution (volume of distribution), metabolism (CYP450 inhibition), and toxicity (AMES test). Molecular dynamics simulations (GROMACS) assess plasma protein binding affinity .

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